Resolvin D3 (RvD3) is an endogenous lipid mediator belonging to the D series resolvins. [, , , , , ] These specialized pro-resolving mediators (SPMs) are derived from the omega-3 fatty acid, docosahexaenoic acid (DHA). [, , , , , , , ] Resolvins are key players in the active resolution phase of inflammation, promoting the return to homeostasis after an inflammatory response. [, , , , , ]
Resolvin D3 is primarily synthesized from docosahexaenoic acid through enzymatic processes involving lipoxygenases. It belongs to the class of molecules known as eicosanoids, which are signaling molecules derived from fatty acids. More specifically, it is classified under the resolvins, which are further divided into two series: E-series and D-series, with Resolvin D3 being a member of the D-series.
The synthesis of Resolvin D3 has been achieved through various methods, with notable approaches including:
The total synthesis typically involves around 12 steps, focusing on maintaining stereochemical integrity throughout the process.
Resolvin D3 has a complex molecular structure characterized by multiple hydroxyl groups and double bonds. Its chemical formula is C22H32O4, and it features a unique arrangement of stereocenters that contribute to its biological activity. The specific stereochemistry is critical for its interaction with biological receptors.
Resolvin D3 participates in various biochemical reactions that underscore its role in inflammation resolution:
These reactions highlight its potential therapeutic applications in inflammatory diseases.
The mechanism by which Resolvin D3 exerts its effects involves:
Resolvin D3 exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems.
Resolvin D3 has garnered attention for its potential therapeutic applications:
Resolvin D3 (RvD3; 4S,11R,17S-trihydroxydocosa-5Z,7E,9E,13Z,15E,19Z-hexaenoic acid) is a lipid mediator enzymatically derived from the omega-3 fatty acid docosahexaenoic acid (DHA) [3] [4]. Its structure features a 22-carbon backbone with six double bonds in a stereospecific arrangement and three hydroxyl groups at positions C4, C11, and C17 (Fig. 1). The absolute configuration at these chiral centers is critical for bioactivity: the 4S,11R,17S stereochemistry confers >100-fold greater potency in limiting neutrophil migration compared to synthetic stereoisomers [4]. Key structural attributes include:
Table 1: Structural Comparison of D-Series Resolvins
Resolvin | Hydroxyl Positions | Double Bond Geometry | Primary Bioactions |
---|---|---|---|
RvD1 | 7S,8R,17S | 4Z,6E,8E,10Z,12E,14E,16Z,19Z | Limits neutrophil infiltration, enhances macrophage efferocytosis |
RvD2 | 7S,16R,17S | 4Z,8E,10Z,12E,14E,19Z | Controls bacterial sepsis, regulates leukocyte trafficking |
RvD3 | 4S,11R,17S | 5Z,7E,9E,13Z,15E,19Z | Late-phase resolution, reduces chronic inflammation |
RvD4 | 4S,5R,17S | 6E,8E,10Z,13Z,15E,19Z | Promotes phagocyte clearance |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0